molecular formula C16H15FN2OS B6270002 [(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine CAS No. 2418724-23-7

[(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine

Cat. No. B6270002
CAS RN: 2418724-23-7
M. Wt: 302.4
InChI Key:
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Description

[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine, also known as FMMBT, is an important organic compound that is widely used in research and development. It is a versatile compound that is highly reactive and has a wide range of applications in the scientific community. FMMBT is a useful building block for the synthesis of a variety of compounds and can be used in a number of biochemical and physiological processes. Its versatility makes it an important tool for scientists, as it can be used in a variety of ways.

Mechanism of Action

The mechanism of action of [(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine is not fully understood. However, it is believed that the compound acts as a proton transfer agent, transferring protons between different molecules and thus facilitating the formation of new bonds. Additionally, it is believed to act as a catalyst in some reactions, increasing the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine are not well understood. However, it is believed that the compound can act as a proton transfer agent and can affect the activity of enzymes and other proteins. It is also believed to have a role in the regulation of gene expression and has been shown to have an effect on the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

[(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine has several advantages for use in lab experiments. It is highly reactive and can be used in a variety of reactions. Additionally, it is relatively cheap and easy to obtain. However, there are some limitations to its use. It is highly toxic and should be handled with care. Additionally, it can cause skin irritation and can be corrosive to some materials.

Future Directions

There are a variety of potential future directions for the use of [(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine. It can be used in the synthesis of new drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials. Additionally, it can be used in the study of enzyme kinetics and protein structure and function. Additionally, it could be used to study gene expression and the metabolism of certain compounds. Finally, it could be used to develop new catalysts for a variety of reactions.

Synthesis Methods

[(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine can be synthesized using a variety of methods. The most common method is through the reaction of 4-fluorophenylmethanol and 2-methoxy-1,3-benzothiazol-6-ylmethyl chloride. This reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and is catalyzed by a base such as potassium carbonate or potassium hydroxide. This reaction yields [(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine in high yields.

Scientific Research Applications

[(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine has a wide range of applications in scientific research. It can be used in the synthesis of a variety of compounds, such as drugs, dyes, and pharmaceuticals. It can also be used in the synthesis of polymers and can be used as a catalyst in various reactions. It is also used in the synthesis of peptides, proteins, and other small molecules. Additionally, it can be used in the study of enzyme kinetics, and can be used to study the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine involves the reaction of 4-fluorobenzyl chloride with 2-methoxy-1,3-benzothiazol-6-amine in the presence of a base to form the intermediate [(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine chloride. This intermediate is then treated with a secondary amine, such as methylamine, to yield the final product.", "Starting Materials": [ "4-fluorobenzyl chloride", "2-methoxy-1,3-benzothiazol-6-amine", "base", "secondary amine (e.g. methylamine)" ], "Reaction": [ "Step 1: 4-fluorobenzyl chloride is reacted with 2-methoxy-1,3-benzothiazol-6-amine in the presence of a base, such as triethylamine, to form the intermediate [(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine chloride.", "Step 2: The intermediate is then treated with a secondary amine, such as methylamine, in a solvent, such as ethanol, to yield the final product, [(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine." ] }

CAS RN

2418724-23-7

Molecular Formula

C16H15FN2OS

Molecular Weight

302.4

Purity

85

Origin of Product

United States

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